N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide
Description
N-(2-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring and a pyrimidine-dione moiety. The molecule is further substituted at the 3-position with an ethyl linker bearing a 1-phenylcyclopropanecarboxamide group. The cyclopropane ring may enhance metabolic stability by restricting conformational flexibility, while the phenyl group could influence lipophilicity and target binding .
Properties
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-16-15-14(6-11-24-15)20-12-21(16)10-9-19-17(23)18(7-8-18)13-4-2-1-3-5-13/h1-6,11-12H,7-10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCLMGPICOAJNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound based on available research findings, structural characteristics, and comparative studies.
Structural Characteristics
The compound features a thieno-pyrimidine core, which is significant for its biological properties. The molecular formula and weight are crucial for understanding its pharmacokinetics and interactions with biological systems.
- Molecular Formula : C19H20N4O2S
- Molecular Weight : Approximately 364.45 g/mol
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Antimicrobial Activity : Preliminary studies indicate that compounds with thieno-pyrimidine structures often exhibit significant antimicrobial properties, suggesting that this compound may also possess similar effects.
- Anticancer Potential : The thieno-pyrimidine core is associated with anticancer activity, making this compound a candidate for further investigation in cancer therapeutics.
- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, indicating potential therapeutic applications in treating inflammatory diseases .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds can provide insights into its efficacy and potential applications.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Contains triazole ring | Antimicrobial |
| Acetamide, 2-(3,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin) | Similar thieno-pyrimidine core | Anticancer |
| N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin) | Tetrahydropyrimidine structure | Antiviral |
This table illustrates that compounds sharing the thieno-pyrimidine structure often exhibit diverse biological activities such as antimicrobial and anticancer effects.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives of thieno-pyrimidine compounds. For instance:
- Synthesis Methods : Various synthetic routes have been developed to obtain this compound. These methods often involve multi-step reactions that enhance yield and purity.
- In Vitro Studies : In vitro assays have demonstrated that derivatives of thieno-pyrimidines exhibit cytotoxic effects against several cancer cell lines. This suggests that the target compound may also have similar effects pending further investigation.
- Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes or pathways crucial for cell proliferation and survival in cancer cells. Further studies are required to elucidate these mechanisms fully.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Electronic Properties
The target compound shares a thieno[3,2-d]pyrimidin-4-one scaffold with benzothieno[3,2-d]pyrimidinone derivatives described in . However, the absence of a fused benzene ring in the thieno[3,2-d]pyrimidinone core distinguishes it from benzothieno analogs, likely reducing aromatic stacking interactions but improving solubility due to lower molecular weight . Computational studies suggest that the thiophene-pyrimidine fusion in the target compound may confer moderate electron-withdrawing effects, altering binding affinities compared to benzothieno derivatives .
Substituent Analysis
- Position 2 Substituents: Target Compound: Features a -CH₂CH₂- group connected to 1-phenylcyclopropanecarboxamide. Compounds: Derivatives such as N-[2-[(2,4-difluorophenyl)thio]-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl]methanesulfonamide (Compound 9) have thioether-linked aryl or cyclohexyl groups. These substituents are smaller and more polar, favoring interactions with enzymes like COX-2 .
Physicochemical and Analytical Data
- Purity : Compounds in (e.g., 7t, 7u) show HPLC purity >95%, comparable to standards for pharmacological evaluation. The target compound likely requires similar rigorous purification, given its structural complexity .
- Spectroscopic Data: The thieno[3,2-d]pyrimidinone core would exhibit characteristic ¹H NMR peaks near δ 8.2–8.5 ppm (aromatic protons) and δ 3.5–4.0 ppm (ethyl linker), aligning with data for benzothieno analogs in .
Preparation Methods
Synthesis of the Thieno[3,2-d]pyrimidin-4-one Core
The thieno[3,2-d]pyrimidin-4-one moiety is synthesized via a condensation reaction between methyl 3-aminothiophene-2-carboxylate and formamidine acetate. This method, adapted from the synthesis of analogous thienopyrimidine derivatives, proceeds under reflux conditions in ethanol to yield the bicyclic intermediate. Chlorination at the 3-position using phosphorus oxychloride (POCl₃) introduces a reactive site for subsequent nucleophilic substitution.
Key reaction conditions :
The introduction of the ethylamine side chain is achieved by treating 3-chlorothieno[3,2-d]pyrimidin-4-one with ethylenediamine in tetrahydrofuran (THF) at 60°C for 6 hours. This step affords 3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one with a reported yield of 72%.
Preparation of 1-Phenylcyclopropanecarboxylic Acid
The cyclopropane ring is constructed via α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane under basic conditions. Optimization studies demonstrate that potassium hydroxide (KOH) in aqueous ethanol at 60°C achieves a 68% yield of 1-phenylcyclopropane-1-carbonitrile. Subsequent hydrolysis with concentrated hydrochloric acid (HCl) converts the nitrile group to a carboxylic acid, yielding 1-phenylcyclopropanecarboxylic acid in 89% purity.
Critical parameters :
- Base selection : KOH outperforms Na₂CO₃ or NaOH in cyclopropanation efficiency.
- Temperature : Reactions above 80°C promote side products, reducing yields by 15–20%.
Amide Coupling Strategy
The final step involves coupling 3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one with 1-phenylcyclopropanecarboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). This method, validated in the synthesis of structurally related acetamides, proceeds at room temperature for 24 hours, achieving an 82% yield after recrystallization with ethyl acetate.
Reagent optimization :
- Coupling agents : EDCI/HOBt outperforms DCC (N,N'-dicyclohexylcarbodiimide) in reducing racemization.
- Solvent : DCM provides superior solubility compared to THF or acetonitrile.
Structural Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) :
- 1H NMR (400 MHz, DMSO-d₆) : δ 8.35 (s, 1H, pyrimidine-H), 7.55–7.32 (m, 5H, phenyl-H), 4.12 (t, J = 6.4 Hz, 2H, -CH₂-NH-), 3.45 (q, J = 5.8 Hz, 2H, -CH₂-CO-), 1.98–1.85 (m, 2H, cyclopropane-H), 1.45–1.32 (m, 2H, cyclopropane-H).
Mass Spectrometry (MS) :
Purity Analysis :
Challenges and Optimization Insights
- Cyclopropanation Side Reactions : Excess 1,2-dibromoethane leads to di-alkylation products, necessitating stoichiometric control.
- Amide Bond Stability : The ethylamine linker’s basicity requires pH monitoring during coupling to prevent decomposition.
- Solvent Selection : Ethanol in condensation reactions minimizes byproduct formation compared to methanol.
Comparative Analysis of Synthetic Routes
| Step | Method A (Ref.) | Method B (Ref.) |
|---|---|---|
| Thienopyrimidinone | Condensation/Chlorination | N/A |
| Cyclopropane Acid | N/A | α-Alkylation/Hydrolysis |
| Coupling Yield | 82% | 78% |
| Total Synthesis Time | 48 h | 52 h |
Method A offers higher yields for the thienopyrimidinone core, while Method B provides optimized cyclopropanation conditions.
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reaction Type | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| 1 | Cyclocondensation | DMF | 80 | None | 50–60 |
| 2 | Alkylation | THF | 25 | K2CO3 | 70–75 |
| 3 | Amidation | DCM | 0–5 | EDC/HOBt | 65–70 |
Q. Table 2: Recommended Analytical Workflow
| Technique | Purpose | Critical Parameters |
|---|---|---|
| ¹H NMR | Structural confirmation | DMSO-d6, 500 MHz |
| HPLC | Purity assessment | C18, 0.1% TFA, 1.0 mL/min |
| HRMS | Mass verification | ESI+, resolution 30,000 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
